ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Overview
Description
“Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate” is a chemical compound with the CAS Number: 24248-71-3 . It has a molecular weight of 269.32 . The IUPAC name for this compound is ethyl 2-amino-3-(aminocarbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O3S/c1-2-17-11(16)14-4-3-6-7(5-14)18-10(13)8(6)9(12)15/h2-5,13H2,1H3,(H2,12,15) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is solid in its physical form . The SMILES string for this compound is CCOC(=O)N1CCc2c(C1)sc(N)c2C(N)=O , which is a notation representing the structure of the molecule.Scientific Research Applications
Synthesis and Chemical Reactions
Phosphine-Catalyzed Annulation : Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is used in a phosphine-catalyzed [4 + 2] annulation process. This synthesis produces highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity, offering potential in various chemical syntheses (Zhu, Lan, & Kwon, 2003).
Heterocyclic Enaminonitriles Synthesis : The compound plays a role in the one-pot synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates. This process demonstrates the compound's utility in creating diverse heterocyclic structures (Maruoka, Yamagata, & Yamazaki, 1993).
Thieno[3,4-d]pyrimidines Synthesis : It is used in reactions with 1,3-dicarbonyl compounds, leading to the synthesis of thieno[3,4-d]pyrimidines, which are important in the development of various pharmaceuticals and agrochemicals (Ryndina et al., 2002).
Material Science and Engineering
- DFT and X-ray Analyses : This compound has been subject to detailed structural analysis, including Density Functional Theory (DFT) and X-ray crystallography. Such studies are vital for understanding the material properties of compounds for potential use in various fields like electronics and nanotechnology (Çolak et al., 2021).
Photophysical Properties
- Spectral-Fluorescent Studies : The compound has been synthesized and studied for its spectral-fluorescent properties. Understanding these properties is essential for applications in photonics and optoelectronics (Ershov et al., 2019).
Potential Pharmaceutical Applications
- Cytotoxicity Studies : Although specific therapeutic uses are not detailed, there's research on derivatives of this compound for cytotoxicity against leukemia cells, indicating potential pharmaceutical applications (Al-Trawneh et al., 2021).
Dye and Textile Industry
- Disperse Dyes Synthesis : The compound is also utilized in the synthesis of disperse dyes, showing its utility in textile engineering. Such dyes are critical for coloring synthetic fibers like polyester and nylon (Abolude et al., 2021).
properties
IUPAC Name |
ethyl 2-amino-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-2-17-11(16)14-4-3-6-7(5-14)18-10(13)8(6)9(12)15/h2-5,13H2,1H3,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIGBZABEAQJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.